2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes a chlorinated phenyl group attached to an indene dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3-chlorobenzaldehyde with indan-1,3-dione under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and minimize by-products. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include quinones, diols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1H-indene-1,3(2H)-dione: Similar structure but with the chlorine atom in a different position.
2-(3-Bromophenyl)-1H-indene-1,3(2H)-dione: Bromine substituted instead of chlorine.
2-(3-Methylphenyl)-1H-indene-1,3(2H)-dione: Methyl group substituted instead of chlorine.
Uniqueness
2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom in the meta position can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
Properties
CAS No. |
1470-44-6 |
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Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9ClO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H |
InChI Key |
CXVIGZJKUNHFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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